3-Propyl-1,3,5-triazinane-2,4-dione

概要

説明

p-ニトロフェニルリン酸は、さまざまな生化学アッセイで使用される非タンパク質性の発色基質です。 特に、酵素結合免疫吸着アッセイ(ELISA)や分光光度計アッセイで、アルカリホスファターゼや酸性ホスファターゼの基質として知られています 。 ホスファターゼによるp-ニトロフェニルリン酸の加水分解により、無機リン酸とp-ニトロフェノールが生成されます。p-ニトロフェノールは黄色で、405 nmの光を吸収します .

準備方法

合成経路と反応条件

p-ニトロフェニルリン酸は、p-ニトロフェノールのリン酸化によって合成することができます。 この反応は、通常、ピリジンなどの塩基の存在下で、オキシ塩化リンや五塩化リンなどのリン酸化剤を使用します 。反応条件は、通常、高収率と純度を確保するために、無水溶媒と制御された温度を必要とします。

工業生産方法

工業的な設定では、p-ニトロフェニルリン酸は、一貫性と品質を確保する自動化プロセスを使用して大量に生産されます。 製造には、同じ基本的な化学反応が使用されますが、規模が大きく、規制基準を満たすために、反応条件、精製、包装が厳格に管理されます .

化学反応の分析

反応の種類

p-ニトロフェニルリン酸は、主にホスファターゼによって触媒される加水分解反応を受けます。 この加水分解により、p-ニトロフェノールと無機リン酸が生成されます .

一般的な試薬と条件

p-ニトロフェニルリン酸の加水分解は、通常、研究対象のホスファターゼの種類に応じて、特定のpHレベルで水溶液中で行われます。 アルカリホスファターゼの場合、反応はアルカリ性条件で行われ、酸性ホスファターゼの場合、酸性条件で行われます .

主要な生成物

加水分解反応の主要な生成物は、p-ニトロフェノールと無機リン酸です。 p-ニトロフェノールは、分光光度計法を使用して容易に検出および定量できる黄色い化合物です .

科学的研究の応用

Medicinal Chemistry

1. Anticancer Properties

3-Propyl-1,3,5-triazinane-2,4-dione and its derivatives have shown promise in treating various cancers. The compound's structural features enable it to interact with biological targets effectively. For instance, triazine derivatives have been linked to anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent studies indicate that compounds within this class can target specific pathways involved in tumor growth and metastasis, making them suitable candidates for further development as anticancer agents .

2. Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against a range of bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . The minimum inhibitory concentrations (MICs) for these compounds are comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic-resistant strains.

Agricultural Chemistry

1. Herbicidal Applications

The compound has also been explored for its herbicidal properties. Triazine derivatives are known for their ability to inhibit photosynthesis in plants by interfering with the electron transport chain. This mode of action makes them effective as herbicides in agricultural settings. Studies have reported that this compound exhibits sufficient herbicidal activity at low application dosages, which is beneficial for sustainable agriculture practices .

2. Plant Growth Regulators

In addition to its herbicidal activity, this compound has been investigated as a plant growth regulator. It can enhance crop yields by modulating plant growth processes such as germination and root development. This dual functionality makes it an attractive candidate for integrated pest management strategies .

Materials Science

1. Polymer Chemistry

The triazine structure is integral to developing new materials with enhanced properties. Its thermal stability and ability to form cross-linked networks make it suitable for applications in polymer chemistry. Research indicates that incorporating triazine derivatives into polymer matrices can improve mechanical strength and thermal resistance .

2. Nanotechnology

Recent advancements have seen the use of triazine-based compounds in nanotechnology applications. For instance, they serve as building blocks for dendritic nanocatalysts which have shown improved catalytic activity due to their unique structural properties . These nanocatalysts are utilized in various chemical reactions, enhancing efficiency and selectivity.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induction of apoptosis; inhibition of cell proliferation |

| Antimicrobial Agents | Disruption of cell wall synthesis | |

| Agricultural Chemistry | Herbicides | Inhibition of photosynthesis |

| Plant Growth Regulators | Modulation of growth processes | |

| Materials Science | Polymer Chemistry | Improved mechanical strength and thermal resistance |

| Nanotechnology | Enhanced catalytic activity |

作用機序

p-ニトロフェニルリン酸は、ホスファターゼの基質としての役割を果たすことで効果を発揮します。 酵素はp-ニトロフェニルリン酸の加水分解を触媒し、p-ニトロフェノールと無機リン酸が放出されます 。 反応機構には、酵素の活性部位によって促進される、リン原子への水分子による求核攻撃が含まれます .

類似化合物との比較

p-ニトロフェニルリン酸は、分光光度計アッセイに最適な基質である発色特性により、独特です。類似の化合物には以下のようなものがあります。

パラオキソン: 生化学アッセイで使用される別の有機リン化合物.

p-ニトロフェニル酢酸: エステラーゼの基質で、加水分解によりp-ニトロフェノールも放出します.

p-ニトロフェニルリン酸は、ホスファターゼアッセイにおける特定の使用と、測定可能な色の変化を起こす能力により、研究と診断において非常に価値のあるものです .

生物活性

3-Propyl-1,3,5-triazinane-2,4-dione is a derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacology, particularly in anticancer and antimicrobial applications. The triazine moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Chemical Structure and Properties

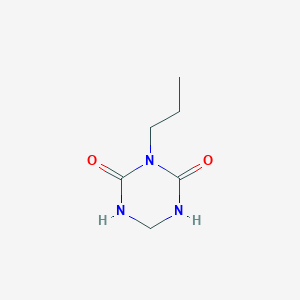

The chemical structure of this compound can be represented as follows:

This structure includes a triazine ring with propyl and dione substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazine exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR. For instance:

- Inhibition of PI3K : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example:

These findings suggest that the compound could potentially serve as a lead in the development of new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been investigated. Studies indicate that these compounds exhibit significant activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

These results highlight the potential use of triazine derivatives in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may inhibit key kinases involved in cell proliferation and survival.

- DNA Intercalation : Some triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have explored the efficacy of triazine derivatives:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

特性

IUPAC Name |

3-propyl-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLXKMYTDCQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)NCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。